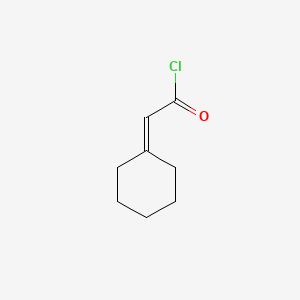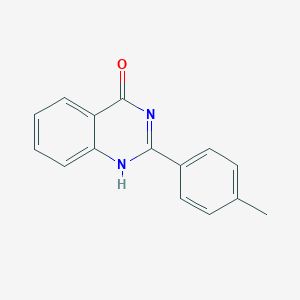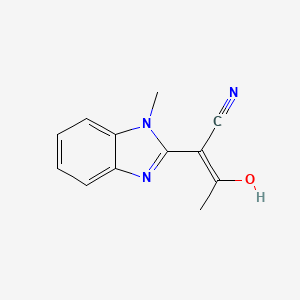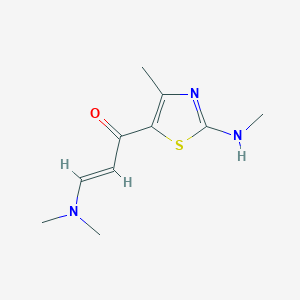
(4-Bromophenyl)dithiocarbamic acid
Descripción general
Descripción
(4-Bromophenyl)dithiocarbamic acid is a useful research compound. Its molecular formula is C7H6BrNS2 and its molecular weight is 248.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromophenyl)dithiocarbamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)dithiocarbamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents : Novel derivatives of (4-Bromophenyl)dithiocarbamic acid show potential as antibacterial agents. For example, 4-(3-bromo-2-hydroxy-5-methylphenyl)-1,3-dithiol-2-ylidene derivatives have been identified for their antibacterial properties (Gorodea, Sandu, & Sarbu, 2017).
Chemical Synthesis : Dithiocarbamic acids, including (4-Bromophenyl)dithiocarbamic acid, are known to add to p-benzoquinone, forming 2,5-dihydroxyphenyl dithiocarbamates, which have various further transformations (Harris & Oswald, 1974).
Growth-Stimulating Activity : Some bromo-acetylene dithiocarbamate derivatives exhibit higher growth-promoting activity, involving mechanisms such as 1-thiolpropargyl ethers and 1-isothioisocyanatepropargyl ethers (Gofurovich et al., 2020).
Synthesis of Complexes : The synthesis of metal complexes with dithiocarbamates, including (4-Bromophenyl)dithiocarbamic acid, shows promise for creating non-toxic, stable antibacterial agents against pathogens (Ejelonu, 2019).
Analytical Chemistry : Dithiocarbamates are reactive compounds with diverse metabolites, necessitating stable analytic methods for their determination in environmental and pharmaceutical samples. This includes methods for analyzing compounds like (4-Bromophenyl)dithiocarbamic acid (Szolar, 2007).
Corrosion Inhibition : Certain dithiocarbamates are effective corrosion inhibitors for metals such as steel, offering improved stability and efficiency compared to previous inhibitors in this chemical family (Kıcır et al., 2016).
Propiedades
IUPAC Name |
(4-bromophenyl)carbamodithioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS2/c8-5-1-3-6(4-2-5)9-7(10)11/h1-4H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNAVIXSPCPADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)S)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)carbamodithioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Dimethylamino)methyl]-3-oxopropanenitrile](/img/structure/B8140098.png)


![tert-butyl N-[[2-(2,2-dimethoxyethyl)-3-oxo-1H-isoindol-1-yl]methyl]carbamate](/img/structure/B8140139.png)
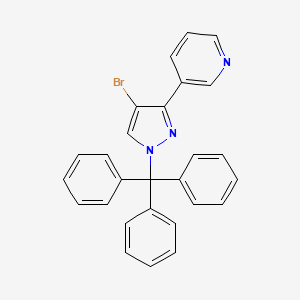


![2,7-Dimethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B8140165.png)


